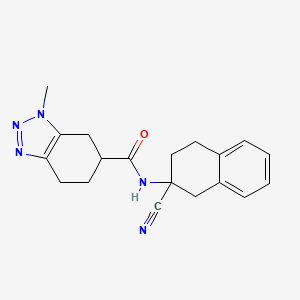
trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride, also known as MTSEA, is a chemical compound that is widely used in scientific research. It is a member of the amine class of organic compounds and has a molecular formula of C7H16Cl2N2O. MTSEA is a highly reactive compound that is commonly used as a reagent in biochemical and physiological studies.
作用机制
Trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride modifies the structure and function of proteins by reacting with cysteine residues. The reaction between trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride and cysteine residues results in the formation of a covalent bond, which can modify the structure and function of the protein. The modification of the protein structure can result in changes in the protein's function, such as changes in its activity or binding affinity.
Biochemical and Physiological Effects
trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride has been shown to modify the activity and function of ion channels, transporters, and enzymes. It has been used to study the structure and function of a variety of proteins, including the cystic fibrosis transmembrane conductance regulator (CFTR), the GABA transporter (GAT), and the Na+/K+-ATPase. trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride has been shown to modify the activity of these proteins by altering their structure and function. The modification of protein structure can result in changes in protein activity, such as changes in ion transport or enzyme activity.
实验室实验的优点和局限性
Trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is a highly reactive compound that is commonly used in scientific research. It has several advantages and limitations for lab experiments. One advantage of trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is that it is a highly reactive compound that can modify the structure and function of proteins. This makes it a useful tool for studying the structure and function of proteins. Another advantage of trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is that it is a relatively simple compound that can be synthesized in the lab.
One limitation of trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is that it is a highly reactive compound that can modify the structure and function of proteins in unpredictable ways. This can make it difficult to interpret the results of experiments using trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride. Another limitation of trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is that it can be toxic to cells at high concentrations. This can limit its use in some experiments.
未来方向
There are several future directions for research using trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride. One future direction is to use trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride to study the structure and function of other proteins. trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride has been used to study a variety of proteins, but there are many more proteins that could be studied using this compound. Another future direction is to develop new compounds that are similar to trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride but have different reactivity or selectivity. These compounds could be used to study the structure and function of proteins in new ways. Finally, future research could focus on developing new methods for using trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride in experiments, such as new methods for delivering the compound to cells or new methods for analyzing the results of experiments using trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride.
Conclusion
In conclusion, trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is a highly reactive compound that is widely used in scientific research. It is used to modify the structure and function of proteins and has been used to study a variety of proteins, including ion channels, transporters, and enzymes. trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride has several advantages and limitations for lab experiments, and there are several future directions for research using this compound. Overall, trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is a valuable tool for studying the structure and function of proteins and has the potential to contribute to many future scientific discoveries.
合成方法
Trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is synthesized by reacting morpholine with 3-chloropropan-1-amine. The resulting product is then treated with tetrahydrofuran to form trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride. The purity of the synthesized compound can be improved by recrystallization from ethanol.
科学研究应用
Trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is widely used in scientific research as a reagent to modify the structure and function of proteins. It is used to study the structure and function of ion channels, transporters, and enzymes. trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride is also used to study protein-protein interactions and protein-ligand interactions. trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride can be used to modify the structure of proteins by reacting with cysteine residues, which are commonly found in proteins. The reaction between trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride and cysteine residues results in the formation of a covalent bond, which can modify the structure and function of the protein.
属性
IUPAC Name |
(3R,4R)-4-morpholin-4-yloxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c9-7-5-12-6-8(7)10-1-3-11-4-2-10;;/h7-8H,1-6,9H2;2*1H/t7-,8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGLSZSPSHYBD-FOMWZSOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2COCC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2COC[C@@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623156.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)
![2-Phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2623162.png)
![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)
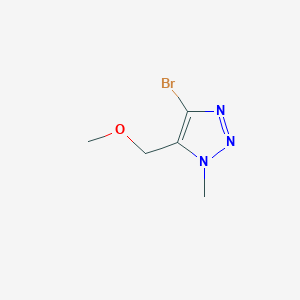
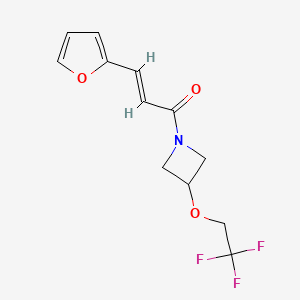
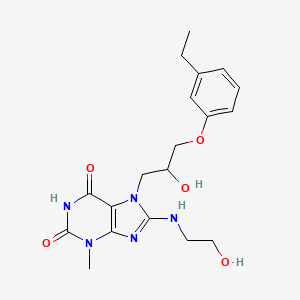
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-pyridin-2-ylmethylidene]propanehydrazide](/img/structure/B2623169.png)
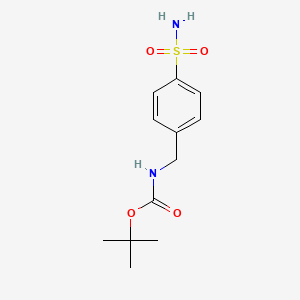


![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)
![4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2623178.png)
